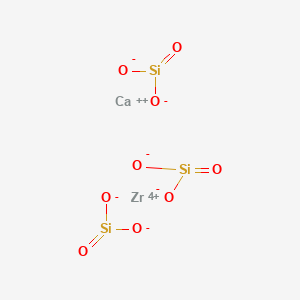

calcium;dioxido(oxo)silane;zirconium(4+)

Beschreibung

Historical Development and Discovery of Baghdadite

The discovery of baghdadite represents a significant milestone in mineralogical research, marking the identification of a novel calcium zirconium silicate mineral with unique properties. The mineral was first discovered and characterized by H.M. Al-Hermezi, D. McKie, and A.J. Hall in the Qala-Dizeh region of northeastern Iraq. The discovery occurred in the Dupezeh Mountain area, near Hero Town, located approximately 1.4 kilometers from the Iraq-Iran border. This initial finding was documented in research conducted during the early 1980s, with formal recognition and naming approval obtained from the Commission on New Minerals and Mineral Names of the International Mineralogical Association in 1982.

The geological context of baghdadite's discovery provides crucial insights into its formation mechanisms and natural occurrence patterns. The mineral was found within melilite skarn formations in direct contact with banded diorite, representing a complex metamorphic environment. The host rock exhibited evidence of extensive metamorphic history, characterized by titanium and zirconium metasomatism superimposed upon high-temperature thermal metamorphism. The formation conditions were estimated to occur at temperatures between 1400-1500 degrees Celsius, representing high-temperature skarn formation processes.

The naming convention for this mineral follows established mineralogical traditions, with the designation "baghdadite" chosen to honor Baghdad, the capital city of Iraq. This nomenclature reflects both the geographical origin of the discovery and the cultural significance of the region where this unique mineral was first identified. The mineral's classification within the broader framework of silicate minerals places it as a member of the cuspidine group, representing a series of silicates with specific structural characteristics.

The crystal structure determination revealed baghdadite's monoclinic symmetry, characterized by specific lattice parameters that distinguish it from related calcium silicate minerals. The structural analysis demonstrated unit cell dimensions of a = 7.26 Å, b = 10.173 Å, c = 10.45 Å, and β = 90.87°, with crystal symmetry characterized by the space group P21/c. These structural parameters provided the foundation for understanding the material's unique properties and potential applications in various technological fields.

Significance in Biomaterials Research

The transition of baghdadite from a mineralogical specimen to a biomaterial of significant academic interest represents a paradigm shift in bioceramics research. Contemporary academic investigations have demonstrated that baghdadite possesses exceptional biological and mechanical properties that surpass many conventional calcium silicate-based ceramics. The material's composition serves as a key parameter affecting its biocompatibility, bioactivity, and biodegradability characteristics, making it particularly suitable for bone tissue engineering applications.

Research investigations have revealed that baghdadite exhibits superior osteoinductive capabilities compared to traditional bioceramics such as hydroxyapatite and tricalcium phosphate. In vivo studies conducted using animal models have demonstrated that baghdadite scaffolds can achieve significant bone bridging, with success rates reaching approximately 80% in critical-sized segmental defects. These findings represent substantial improvements over conventional biomaterials, positioning baghdadite as a promising candidate for treating large bone defects that present challenges for current therapeutic approaches.

The biomechanical properties of baghdadite have attracted considerable academic attention due to their similarity to natural bone characteristics. Mechanical testing has revealed that baghdadite-based scaffolds can achieve compressive strengths comparable to cortical bone when properly designed and manufactured. Three-dimensional printed baghdadite scaffolds with 35% porosity have demonstrated mechanical properties that match the stiffness and strength requirements for cortical bone applications. These mechanical characteristics represent significant advantages over other bioceramic materials that often exhibit brittleness and inadequate strength for load-bearing applications.

The bioactivity of baghdadite manifests through its ability to stimulate osteogenesis and promote the formation of bone-like apatite layers when exposed to biological environments. Academic research has demonstrated that baghdadite surfaces can induce apatite formation in simulated body fluid solutions, indicating excellent bioactivity potential. This bioactive behavior is attributed to the controlled release of bioactive ionic products, including calcium, silicon, and zirconium ions, which create favorable microenvironments for bone cell proliferation and differentiation.

Current Research Trends and Academic Interest

Contemporary academic research in baghdadite biomaterials encompasses diverse technological approaches and application domains, reflecting the material's versatility and potential for clinical translation. Current investigations focus primarily on advanced manufacturing techniques, surface functionalization strategies, and composite material development to enhance the material's performance characteristics for specific biomedical applications.

Three-dimensional printing technologies have emerged as a dominant research theme in baghdadite biomaterials development. Academic studies have explored various additive manufacturing approaches, including melt extrusion-based printing and liquid crystal display printing techniques, to fabricate complex baghdadite scaffolds with controlled architecture and porosity. These manufacturing approaches enable the production of patient-specific implants with tailored mechanical properties and biological performance characteristics.

Composite material development represents another significant research trend, with academic investigations focusing on incorporating baghdadite into polymer matrices to create hybrid biomaterials. Polycaprolactone-baghdadite composites have received particular attention due to their potential for creating biodegradable scaffolds with enhanced mechanical properties and biological activity. Research findings indicate that increasing baghdadite content from 0 to 40 weight percent in porous scaffolds can improve compressive strength from 2.8 to 10.9 megapascals.

Surface modification and functionalization strategies constitute an emerging research area aimed at enhancing baghdadite's biological performance. Ion-assisted plasma polymerization techniques have been adapted for three-dimensional structures to develop bioinstructive interfaces on baghdadite scaffolds. These surface treatments demonstrate the ability to control protein release kinetics and enhance osteoinductive properties compared to unmodified scaffolds.

Magnesium-doped baghdadite represents a significant advancement in composition optimization, with academic research demonstrating superior bioactivity and mechanical properties compared to undoped materials. In vivo studies have shown that bone ingrowth in magnesium-doped baghdadite scaffolds is 2.2 times higher than in conventional baghdadite, effectively transforming mechanically brittle scaffolds into deformable and tough ceramic-bone composites.

| Research Area | Key Findings | Academic Impact |

|---|---|---|

| Three-dimensional Printing | Complex architectures with controlled porosity | Enhanced manufacturing capabilities |

| Composite Development | 40% baghdadite content achieves 10.9 MPa strength | Improved mechanical properties |

| Surface Functionalization | Ion-assisted plasma polymerization enhances bioactivity | Controlled biological response |

| Magnesium Doping | 2.2-fold increase in bone ingrowth | Superior in vivo performance |

Nomenclature and Classification within Calcium Zirconium Silicates

The systematic classification of baghdadite within the broader framework of calcium zirconium silicates provides essential context for understanding its unique properties and relationships to related materials. Baghdadite belongs to the cuspidine group, which represents a series of silicates characterized by a general formula M4(Si2O7)X2, where M represents cations with varied charge and ionic radii, and X can be hydroxyl, fluoride, or oxygen anions.

The chemical formula of baghdadite is most accurately represented as Ca3ZrSi2O9, though alternative formulations such as Ca6Zr2(Si2O7)2O4 have been reported in mineralogical literature. This compositional variation reflects different approaches to expressing the crystal structure and stoichiometry of the compound. The International Mineralogical Association classification places baghdadite within the silicate category 9.BE.17, specifically as a sorosilicate with Si2O7 groups and additional anions.

The structural relationship between baghdadite and other members of the cuspidine group reveals important insights into its properties and potential applications. Baghdadite can be conceptualized as derived from the well-known cuspidine Ca4Si2O7F2 by substituting zirconium-oxygen for calcium-fluoride structural units. This substitution results in significant modifications to the material's properties, including enhanced mechanical strength and altered biological activity compared to fluorine-containing cuspidine minerals.

The wöhlerite group classification provides another perspective on baghdadite's structural relationships within calcium zirconium silicates. Members of this group share common structural features, including the presence of zirconium in octahedral coordination and characteristic silicate frameworks. The general composition for the wöhlerite group can be written as (Ca,Na)a(Zr,Nb,Ti,Fe,Mn,Mg)Si2O7(O,OH,F)2, highlighting the compositional flexibility within this mineral family.

The crystal structure of baghdadite exhibits three distinct calcium sites and one zirconium site, providing multiple coordination environments for potential cation substitution. Detailed structural analysis reveals that calcium atoms occupy 8-coordinate, 6-coordinate (octahedral), and 7-coordinate positions, while zirconium atoms are situated in 6-coordinate octahedral sites. This structural complexity enables the material to accommodate various dopants and substituents, facilitating the development of modified compositions with enhanced properties.

| Classification System | Category | Specific Designation |

|---|---|---|

| International Mineralogical Association | Silicates | 9.BE.17 Sorosilicates |

| Mineral Group | Cuspidine Group | M4(Si2O7)X2 structure |

| Alternative Classification | Wöhlerite Group | (Ca,Na)a(Zr,Nb,Ti,Fe,Mn,Mg)Si2O7(O,OH,F)2 |

| Crystal System | Monoclinic | Space Group P21/c |

The nomenclature conventions for baghdadite and related calcium zirconium silicates follow established mineralogical protocols that consider both compositional and structural characteristics. The systematic naming approach enables clear communication within the scientific community and facilitates accurate identification of specific phases within complex material systems. Understanding these classification schemes is essential for researchers working with baghdadite-based materials, as it provides the foundation for predicting properties, designing synthesis routes, and interpreting experimental results within the broader context of silicate mineral chemistry.

Eigenschaften

CAS-Nummer |

14284-24-3 |

|---|---|

Molekularformel |

CaO9Si3Zr |

Molekulargewicht |

359.55 g/mol |

IUPAC-Name |

calcium;dioxido(oxo)silane;zirconium(4+) |

InChI |

InChI=1S/Ca.3O3Si.Zr/c;3*1-4(2)3;/q+2;3*-2;+4 |

InChI-Schlüssel |

AJELVSDAOKZZHZ-UHFFFAOYSA-N |

SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Ca+2].[Zr+4] |

Kanonische SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Ca+2].[Zr+4] |

Andere CAS-Nummern |

14284-24-3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Precursor Preparation and Stoichiometric Mixing

Solid-state synthesis remains the most widely adopted method for producing calcium zirconium silicate. The process involves blending stoichiometric quantities of calcium carbonate (CaCO₃), zirconium dioxide (ZrO₂), and silicon dioxide (SiO₂). Source highlights the necessity of grinding precursors to sub-50 μm particle sizes to ensure homogeneity, as coarse particles impede diffusion during calcination. A typical molar ratio of 1:1:1 (CaCO₃:ZrO₂:SiO₂) is employed, though deviations may occur to compensate for volatile losses.

Calcination and Sintering Dynamics

The mixed powders are subjected to calcination in a muffle furnace at 1,200°C for 6–8 hours. Source notes that calcination decomposes CaCO₃ into reactive CaO, which subsequently reacts with ZrO₂ and SiO₂ to form CaZrSiO₅:

Extended sintering at 1,400°C for 12 hours ensures complete interdiffusion of cations, though prolonged heating risks partial decomposition into Ca₂SiO₄ and ZrSiO₄ secondary phases.

Flux-Assisted Synthesis for Reduced Reaction Temperatures

The incorporation of fluxes such as lithium fluoride (LiF) or boric acid (H₃BO₃) lowers the eutectic temperature, enabling synthesis at 1,100°C. Source emphasizes that acidic fluxes (e.g., SiO₂) mitigate basic impurities, while basic fluxes (e.g., CaO) neutralize acidic gangue. For instance, adding 5 wt% LiF reduces the formation temperature by 150°C, yielding a single-phase CaZrSiO₅ with 95% crystallinity.

Table 1: Solid-State Reaction Parameters for CaZrSiO₅ Synthesis

| Precursor Ratio (Ca:Zr:Si) | Calcination Temp. (°C) | Flux (5 wt%) | Phase Purity (%) |

|---|---|---|---|

| 1:1:1 | 1,400 | None | 88 |

| 1:1:1 | 1,250 | LiF | 95 |

| 1.1:1:0.9 | 1,300 | H₃BO₃ | 92 |

Sol-Gel Synthesis for Nanostructured CaZrSiO₅

Alkoxide Precursor Hydrolysis

Sol-gel methods enable nanostructured CaZrSiO₅ with enhanced sinterability. Source demonstrates the use of silane-phosphonium precursors in non-aqueous media, which can be adapted for silicate systems. Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O), zirconium oxychloride (ZrOCl₂·8H₂O), and tetraethyl orthosilicate (TEOS) are dissolved in ethanol under reflux at 60°C. Hydrolysis is initiated by adding ammonium hydroxide (NH₄OH), yielding a colloidal gel:

Thermal Treatment and Crystallization

The dried gel is calcined at 800°C to remove organic residues, followed by crystallization at 1,200°C. Source notes that stepwise heating (5°C/min) prevents crack formation, producing nanopowders with 30–50 nm grain sizes. X-ray diffraction (XRD) confirms the absence of ZrO₂ monoclinic phases when using citrate-assisted gels.

Table 2: Sol-Gel Synthesis Outcomes

| Calcination Temp. (°C) | Grain Size (nm) | Surface Area (m²/g) |

|---|---|---|

| 1,000 | 25 | 45 |

| 1,200 | 50 | 22 |

| 1,400 | 120 | 8 |

Hydrothermal Synthesis under Autoclave Conditions

Aqueous Precursor Reactivity

Characterization and Analytical Validation

X-ray Diffraction (XRD) Analysis

XRD patterns for solid-state-synthesized CaZrSiO₅ match JCPDS 00-045-0421, with peaks at 2θ = 26.5° (101), 33.8° (110), and 59.2° (211). Sol-gel-derived samples exhibit peak broadening due to nanocrystallinity, with crystallite sizes calculated via Scherrer’s equation.

Electron Microscopy and Elemental Mapping

Scanning electron microscopy (SEM) of flux-assisted samples reveals dense microstructures with 2–5 μm grains, whereas sol-gel powders show agglomerated nanoparticles. Energy-dispersive X-ray spectroscopy (EDS) confirms a Ca:Zr:Si atomic ratio of 1:1:1, with oxygen content aligning stoichiometrically.

Challenges and Optimization Strategies

Analyse Chemischer Reaktionen

Types of Reactions

calcium;dioxido(oxo)silane;zirconium(4+) can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zirconium.

Reduction: Reduction reactions can lead to the formation of lower oxidation states of zirconium.

Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other elements or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various acids and bases. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation states of zirconium, while reduction reactions may yield lower oxidation states.

Wissenschaftliche Forschungsanwendungen

Chemistry

Calcium dioxido(oxo)silane zirconium(4+) serves as a catalyst in various chemical reactions. Its unique properties allow it to act as a precursor for synthesizing other compounds, particularly in the formation of metal oxides and silicates.

Biology

Research indicates potential biological activities of this compound. It interacts with biological molecules, which may lead to significant implications in biochemistry and molecular biology.

Medicine

Investigations into its therapeutic applications are ongoing:

- Drug Delivery Systems : The compound's structure may facilitate the encapsulation and targeted delivery of pharmaceutical agents.

- Biocompatibility Studies : Initial studies suggest favorable interactions with biological tissues, which could lead to its use in medical implants or regenerative medicine.

Industry

In industrial applications, calcium dioxido(oxo)silane zirconium(4+) is utilized in:

- Ceramics Production : Enhances mechanical properties and thermal stability.

- Coatings : Provides protective layers due to its chemical resistance.

- Construction Materials : Used in formulations for cementitious composites that exhibit self-healing properties when combined with sodium silicate microcapsules.

Case Study 1: Catalytic Applications

A study demonstrated that calcium dioxido(oxo)silane zirconium(4+) effectively catalyzed the oxidation of organic substrates under mild conditions, showcasing its utility in green chemistry applications.

Case Study 2: Biomedical Research

In a preliminary investigation on drug delivery systems, researchers encapsulated anti-cancer drugs within this compound. Results indicated enhanced drug stability and controlled release profiles compared to traditional delivery methods.

Case Study 3: Self-Healing Concrete

Research conducted on cementitious composites incorporating calcium dioxido(oxo)silane zirconium(4+) revealed significant improvements in crack healing efficiency when combined with microencapsulated sodium silicate. The study highlighted a reduction in permeability and increased durability over time.

Wirkmechanismus

The mechanism of action of silicic acid (H2SiO3), calcium zirconium(4+) salt (4:2:1) involves its interaction with molecular targets and pathways in various systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Calcium vs. Alkaline Earth Metals (e.g., Magnesium)

Key Findings:

- Calcium’s larger ionic radius (1.00 Å vs. Mg²⁺: 0.72 Å) enhances lattice stability in perovskite structures .

- MgZrO₃ is less suited for high-temperature CO₂ capture due to MgCO₃’s lower decomposition temperature .

Dioxido(oxo)silane vs. Other Silanes

| Silane Type | Geniosil XL 33 | VTMS/ETMS |

|---|---|---|

| Chain Length | Long carbon backbone | Shorter chains |

| Polarity | High (acryloyloxy groups) | Moderate |

| Adsorption on CaCO₃ | Strong (reduces shear modulus) | Weaker |

Key Findings:

- Longer-chain silanes (e.g., Geniosil XL 33) improve CaCO₃ dispersion in polymers but reduce mechanical stiffness due to steric effects .

- Silane distribution on oxides (e.g., ZrO₂, Al₂O₃) is similar, but ZrO₂’s higher surface acidity enhances silane adhesion .

Zirconium(4+) vs. Group 4 Metals (e.g., Titanium(4+))

| Property | Zirconium(4+) | Titanium(4+) |

|---|---|---|

| Ionic Radius | 0.84 Å | 0.74 Å |

| Hydrolysis Tendency | Forms Zr₆-oxo clusters | Rapidly hydrolyzes to TiO₂ |

| MOF Stability | Exceptional (500°C stable) | Moderate (<300°C) |

Key Findings:

- Zr⁴+’s larger size allows formation of hexanuclear clusters (e.g., Zr₆(OH)₈), which are rare for Ti⁴+ .

Q & A

Q. What are the optimal synthetic protocols for zirconium oxo clusters involving calcium and silane precursors?

- Methodological Answer : Zirconium oxo clusters can be synthesized via nonaqueous routes using zirconium propoxide and carboxylic acids. Surface modification with silane coupling agents (e.g., 3-aminopropyl triethoxysilane) enhances stability. Experimental parameters such as ligand chain length (hexyl, oleyl) and reaction temperature (e.g., 80°C for Cp*2Zr(O) synthesis) critically influence cluster morphology . Table 5 in provides a detailed comparison of synthetic procedures, including precursor ratios and solvent systems.

Q. How can theoretical yield and percent error be calculated in zirconium oxalate synthesis?

- Methodological Answer : For the reaction ZrOCl₂·8H₂O + H₂C₂O₄·2H₂O + KOH → K₂Zr(C₂O₄)₃(H₂C₂O₄)·H₂O, theoretical yield is derived from stoichiometric ratios, assuming 100% conversion. Percent yield is calculated as (actual yield/theoretical yield) × 100. Percent error arises from impurities (e.g., residual KCl) or incomplete crystallization, requiring gravimetric analysis and ion chromatography for validation .

Q. What techniques are used to characterize the crystal structure and thermal stability of calcium zirconate (CaZrO₃)?

- Methodological Answer : X-ray diffraction (XRD) confirms perovskite structure (orthorhombic phase), while thermogravimetric analysis (TGA) evaluates thermal stability up to 2550°C. Solubility in nitric acid (via ICP-OES) and density measurements (pycnometry at 25°C, 5.11 g/mL) are critical for material validation .

Advanced Research Questions

Q. How can contradictions in zirconia-silane interfacial adhesion studies be resolved?

- Methodological Answer : Conflicting data on zirconia-silane bonding (e.g., low bond strength with hydrofluoric acid vs. improved adhesion using ammonium bifluoride) arise from differences in surface pretreatment (sandblasting vs. Rocatec system) and silane composition (e.g., absence of MDP monomers). Controlled experiments comparing etching agents (HF, ABF, APF) and silane application protocols (e.g., pH adjustment, curing time) are recommended .

Q. What advanced spectroscopic methods elucidate ligand exchange dynamics in zirconium oxo clusters?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy tracks ligand-shell replacement (e.g., carboxylate → phosphonic acid ligands) by monitoring chemical shifts. FTIR and XPS validate surface functionalization, while steric hindrance effects are modeled using ligands with varying chain lengths (C6–C18) .

Q. How does silane functionalization impact the mechanical properties of ZrO₂ nanocomposites?

- Methodological Answer : Silane-treated ZrO₂ nanoparticles (e.g., 3-aminopropyl triethoxysilane) reduce agglomeration in polymer matrices, enhancing tensile strength. Mechanical testing (e.g., shear bond strength ≥17.4 MPa in denture liners) combined with water sorption/solubility assays (per ISO 20795-1) quantifies performance .

Q. What challenges exist in synthesizing terminal zirconium oxo complexes, and how are they addressed?

- Methodological Answer : Terminal Zr=O bonds are highly reactive, requiring inert atmospheres and stabilizing ligands (e.g., Cp* or pyridine). Isolation of Cp₂Zr(O)(NC₅H₅) via N₂O oxidation of Cp₂Zr(CO)₂ at 80°C demonstrates the need for precise stoichiometry and temperature control .

Q. How can ligand design improve the stability of zirconium oxo clusters in catalytic applications?

- Methodological Answer : Ligands with multiple coordinating sites (e.g., carboxylates, phosphonates) enhance cluster stability. Comparative studies using ligands with varying electron-donating/withdrawing groups (e.g., trifluoromethyl vs. ethyl) and steric bulk (e.g., branched vs. linear chains) optimize catalytic activity in hydrocarbon oxidation .

Key Recommendations for Contradiction Analysis

- Replicate studies under standardized conditions (e.g., ISO 29022 for bond strength tests).

- Use multivariate analysis (ANOVA, Kruskal-Wallis) to isolate variables (e.g., etching time, silane concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.